![molecular formula C19H14Cl2N2S2 B2429999 2-[(2,4-dichlorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-79-6](/img/structure/B2429999.png)
2-[(2,4-dichlorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “2-[(2,4-dichlorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight of this compound is 405.36.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and crystal structure analysis of novel thiopyrimidine derivatives have been conducted, providing insights into their molecular conformations and hydrogen-bond interactions, which are crucial for understanding their biological activities (Stolarczyk et al., 2018).
Antitumor and Antibacterial Potential
- A range of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, including those with sulfanyl groups, have shown promise as inhibitors of thymidylate synthase, with potential applications in antitumor and antibacterial therapies (Gangjee et al., 1996).
- Synthesis of thiochromeno[3,4-d]pyrimidine derivatives exhibits promising antibacterial and anti-biofilm activities, suggesting potential use in combating bacterial infections (Suresh et al., 2016).
Molecular Docking and Spectroscopy
- Spectroscopic investigation, including FT-IR and FT-Raman, combined with molecular docking studies, have been applied to similar sulfanyl pyrimidine derivatives, offering a pathway to explore their potential as chemotherapeutic agents (Alzoman et al., 2015).
Diverse Biological Activities
- Research on heterocyclic systems with a pyrimidine nucleus, like the one , shows a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties, thereby broadening the scope of its potential applications (Bassyouni & Fathalla, 2013).
Antioxidant and Anticorrosive Applications
- Certain pyrimidine derivatives have been evaluated as antioxidant and corrosion inhibitors, indicating potential applications in industrial settings, such as in motor oils (Hassan et al., 2010).
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2S2/c1-11-2-5-17-15(6-11)18-13(10-24-17)8-22-19(23-18)25-9-12-3-4-14(20)7-16(12)21/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZNSPOITGLGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

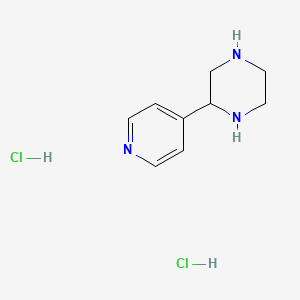
![3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429917.png)
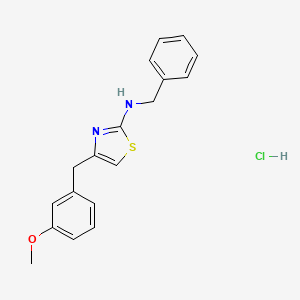


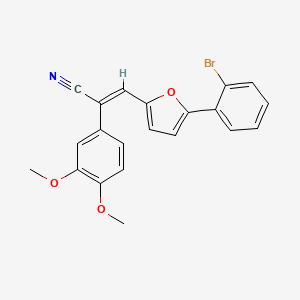
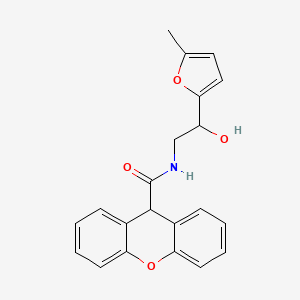
![2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2429926.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2429927.png)
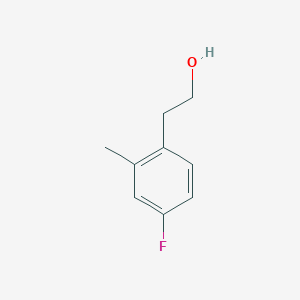
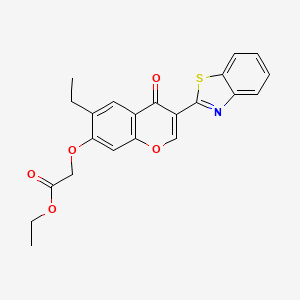
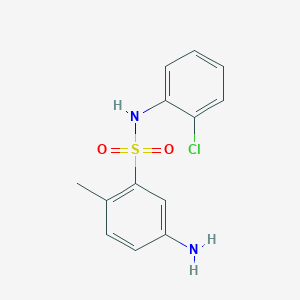
![(R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2429938.png)
![3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2429939.png)